ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 896329-07-0
Cat. No.: VC11862228
Molecular Formula: C20H20N4O4S2
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896329-07-0 |
|---|---|
| Molecular Formula | C20H20N4O4S2 |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | ethyl 2-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C20H20N4O4S2/c1-2-28-18(26)16-12-7-3-4-8-13(12)30-17(16)22-15(25)11-29-19-21-14-9-5-6-10-24(14)20(27)23-19/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,22,25) |
| Standard InChI Key | YZMJAZAOIITZCN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=O)N4C=CC=CC4=N3 |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC(=O)N4C=CC=CC4=N3 |
Introduction
Ethyl 2-[2-({4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that combines various functional groups, making it a promising candidate for medicinal chemistry research. This compound is a derivative of pyrido[1,2-a] triazine and tetrahydrobenzothiophene structures, classified as a thioether and a carboxylate ester. Its intricate molecular structure suggests potential biological activity, which could be leveraged in pharmaceutical applications.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature, pH, and reaction time to achieve high yields and purity. These methods often involve the use of commercially available reagents and may include transformations similar to those used in synthesizing related compounds, such as refluxing with carbon disulfide in the presence of a base .
Analytical Techniques for Characterization
Characterization of this compound can be achieved using advanced analytical techniques such as X-ray crystallography for determining its three-dimensional structure and NMR spectroscopy for elucidating its molecular arrangement. These methods are crucial for understanding the compound's spatial structure and how it might interact with biological targets.
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